7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves multiple steps, typically starting with the preparation of the benzodioxole and pyrrolopyridine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include silyl triflate and sterically encumbered pyridine bases, which allow for acetal activation under milder, more chemoselective conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions will vary based on the specific reaction and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents, particularly for diseases where current treatments are inadequate.
Industry: Its properties might make it useful in the production of advanced materials, such as polymers or coatings with specific characteristics.
Mechanism of Action
The mechanism by which 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and pyrrolopyridine derivatives, which share structural features with 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID. Examples include:
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
What sets 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further study and potential application in various fields.
Properties
Molecular Formula |
C24H19F3N2O7 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H19F3N2O7/c1-33-16-7-14(20(34-2)22-21(16)35-10-36-22)13-8-17(30)28-18-15(23(31)32)9-29(19(13)18)12-5-3-4-11(6-12)24(25,26)27/h3-7,9,13H,8,10H2,1-2H3,(H,28,30)(H,31,32) |
InChI Key |
FIFGMJXBNFWZMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3N(C=C4C(=O)O)C5=CC=CC(=C5)C(F)(F)F)OC)OCO2 |
Origin of Product |
United States |
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